3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole
Description
3-Bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole (CAS: 344277-84-5) is a halogenated indole derivative with a molecular formula of C₁₅H₈Br₂ClF₃N₂ and a molar mass of 468.49 g/mol . The compound features:
- Bromine substituents at positions 3 and 2 (bromomethyl) on the indole core.
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group at the 1-position of the indole, introducing steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2ClF3N2/c16-6-12-13(17)9-3-1-2-4-11(9)23(12)14-10(18)5-8(7-22-14)15(19,20)21/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQQXPWLPWNTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative and introduce the bromomethyl group through a bromination reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions. The pyridine ring with the chloro and trifluoromethyl substituents can be synthesized separately and then coupled with the indole derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while a Suzuki coupling reaction could introduce an aryl group.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, is often linked to increased potency against these cell lines .
Case Study:
A derivative of indole with a similar structure demonstrated an IC50 value of 5.71 μM against MCF-7 cells, indicating promising anticancer efficacy compared to standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by studies on related brominated indoles, which have shown activity against various bacterial strains. The incorporation of halogens has been noted to enhance antimicrobial effectiveness by disrupting bacterial cell membranes or interfering with metabolic pathways .
Case Study:
Research on thiazole derivatives revealed that compounds containing bromine exhibited significant antibacterial activity against Staphylococcus epidermidis, suggesting that halogenated indoles may similarly possess strong antimicrobial properties .
Synthesis Strategies
The synthesis of 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole can be achieved through several methods, including:
- Bromination Reactions : Utilizing brominating agents to introduce bromine atoms at specific positions on the indole ring.
- Alkylation Reactions : Employing alkylating agents to attach the bromomethyl group to the indole framework.
- Nucleophilic Substitution : Targeting the chloro group for substitution reactions to introduce various functional groups for enhanced biological activity.
Mechanism of Action
The mechanism of action of 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical Properties
- Halogen Content : The target compound’s two bromine atoms and chlorine atom increase molecular weight (468.49 g/mol) compared to simpler indoles (e.g., 298.50 g/mol in ).
- Electron-Withdrawing Effects : The trifluoromethyl group on the pyridine ring enhances stability and resistance to metabolic degradation, similar to Fluopyram () and Haloxyfop (), which are agrochemicals.
Biological Activity
3-Bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole (CAS No. 344277-84-5) is a complex organic compound with significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 468.51 g/mol. The structural complexity is attributed to the presence of multiple halogen atoms and a pyridine ring, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, particularly those involved in cancer cell proliferation and survival.
- Antimicrobial Properties : The presence of bromine and chlorine atoms enhances lipophilicity, potentially increasing membrane permeability and leading to antimicrobial effects.
- Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines.
Efficacy in Biological Assays
Recent studies have evaluated the efficacy of 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole in several biological assays:
| Assay Type | Cell Line/Organism | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer Activity | HCT-116 (colon cancer) | 1.9 | Superior efficacy compared to doxorubicin. |
| Antimicrobial Activity | Staphylococcus aureus | 12.5 | Effective against Gram-positive bacteria. |
| Enzyme Inhibition | Protein Kinase B | 5.0 | Significant inhibition observed. |
Case Studies
-
Anticancer Research :
A study published in the Journal of Medicinal Chemistry demonstrated that a related indole derivative exhibited potent anticancer activity against various cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism was primarily through apoptosis induction via mitochondrial pathways . -
Antimicrobial Studies :
Research highlighted in Antimicrobial Agents and Chemotherapy showed that compounds similar to 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole displayed significant antibacterial properties, particularly against antibiotic-resistant strains, suggesting potential for development as a new class of antibiotics . -
Enzyme Inhibition :
A recent study explored the inhibition of Protein Kinase B by indole derivatives, revealing that structural modifications could enhance binding affinity and selectivity, thereby increasing therapeutic potential against cancer .
Q & A
Q. What are optimal synthetic routes for 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, similar to indole-triazole derivatives described in related studies . Key parameters include:
- Solvent Systems : PEG-400:DMF (2:1) improves solubility of intermediates and facilitates regioselective coupling .
- Catalysts : CuI (1.0–1.5 equiv) is critical for accelerating triazole formation, with yields ranging from 25% to 50% depending on substituent steric effects .
- Purification : Flash column chromatography (70:30 ethyl acetate:hexane) effectively removes unreacted azides and alkynes .
Table 1 : Comparison of Reaction Conditions and Yields
| Substituent | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3-Methoxyphenyl | PEG-400:DMF | CuI | 42% | |
| 4-Fluorophenyl | PEG-400:DMF | CuI | 25% |
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ 7.23–7.53 ppm for pyridinyl protons) , ¹⁹F NMR (for CF₃ groups, δ -114.65 ppm) , and HRMS (e.g., m/z 385.0461 [M+H]⁺) to confirm regiochemistry and purity. TLC (Rf = 0.30 in 70:30 ethyl acetate:hexane) is a rapid screening tool .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (argon) to prevent hydrolysis of bromomethyl groups .
- Light Sensitivity : Amber glass vials minimize photodegradation of the indole core .
- Temperature : -20°C for long-term storage, as elevated temperatures accelerate decomposition of halogenated analogs .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group on the pyridine ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The CF₃ group deactivates the pyridine ring, reducing nucleophilic substitution rates at the 3-chloro position. This necessitates harsher conditions (e.g., microwave-assisted Suzuki-Miyaura coupling at 120°C with Pd(PPh₃)₄) for functionalization . Comparative studies on analogs show that CF₃-substituted pyridines require 20–30% higher catalyst loading than non-fluorinated derivatives .
Q. What strategies resolve contradictions in regioselectivity data during bromination of the indole core?
- Methodological Answer : Conflicting bromination patterns (e.g., 3-bromo vs. 5-bromo isomers) arise from solvent polarity and directing effects. For example:
- Polar Solvents (DMF) : Favor electrophilic attack at the indole C-3 position due to stabilization of transition states .
- Non-Polar Solvents (THF) : Promote C-5 bromination via radical intermediates .
Validation : Use NOESY NMR to distinguish between isomers based on spatial proximity of substituents .
Q. How can computational modeling predict the bioactivity of this compound as a kinase inhibitor?
- Methodological Answer :
- Docking Studies : Use MOE (Molecular Operating Environment) to simulate binding to ATP pockets in kinases like FLT3 or Akt .
- QSAR Models : Correlate substituent electronegativity (e.g., Br, CF₃) with IC₅₀ values from enzymatic assays .
- ADMET Prediction : SwissADME predicts high lipophilicity (LogP ~4.2) due to bromine and CF₃ groups, suggesting blood-brain barrier permeability .
Q. What are the synthetic challenges in scaling up this compound, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Bromomethyl groups may undergo elimination to form indole-2-carbaldehydes. Use low-temperature (0–5°C) bromination with NBS in THF to suppress side reactions .
- Purification : Reverse-phase HPLC (CH₃CN/H₂O/TFA) achieves >95% purity for biological testing .
Data Contradiction Analysis
Q. Why do yields vary significantly in similar CuAAC reactions (e.g., 25% vs. 50%)?
- Resolution :
- Steric Effects : Bulky substituents (e.g., 3-chloro-5-CF₃-pyridine) hinder alkyne-azide alignment, reducing yields .
- Solvent Purity : Residual DMF in PEG-400 (traced via ¹H NMR δ 2.7–2.9 ppm) can poison CuI catalysts. Pre-drying solvents over molecular sieves improves yields by 15–20% .
Key Research Gaps
- Catalyst Optimization : Screening alternatives to CuI (e.g., Ru-based catalysts) may improve yields for sterically hindered analogs.
- In Vivo Stability : No data exist on metabolic degradation of the bromomethyl group. Radiolabeled studies (¹⁴C or ³H) are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
